(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride
Overview
Description
(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride, also known as MDMA, is a synthetic drug that has been widely used for recreational purposes. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
Mechanism of Action
(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. The increased levels of these neurotransmitters result in feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of this compound can lead to neurotoxicity and damage to serotonin-producing neurons in the brain.
Advantages and Limitations for Lab Experiments
(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride has advantages and limitations for use in lab experiments. Its ability to increase empathy and decrease anxiety make it useful for studying social behavior and emotional processing. However, its potential for neurotoxicity and the risk of abuse make it a challenging substance to work with.
Future Directions
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride. One area of focus is the development of alternative synthesis methods that are more sustainable and environmentally friendly. Another area of research is the exploration of this compound's potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Additionally, further research is needed to better understand the long-term effects of this compound use and to develop strategies to mitigate its potential risks.
In conclusion, this compound is a synthetic drug that has been the subject of scientific research due to its potential therapeutic effects. While it has advantages and limitations for lab experiments, there are several future directions for research on this compound that hold promise for improving mental health treatment.
Scientific Research Applications
(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound-assisted psychotherapy can reduce symptoms of PTSD and improve overall well-being in patients. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-N,N-dimethylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19(2)15-6-3-13(4-7-15)10-18-11-14-5-8-16-17(9-14)21-12-20-16;/h3-9,18H,10-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBIFOFPIWRXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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